molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No. B028422
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
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Patent
US07781468B2

Procedure details

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-acetic acid methyl ester (2.3 g, 10 mmol) was dissolved in 16 mL of Et2O, and then added dropwise at 0° C. to a suspension of LiAlH4 (0.38 g, 10 mmol) in Et2O (4 mL). The solution was stirred at room temperature overnight, to which 0.4 mL H2O, 0.4 mL of 15% NaOH solution, and 1.2 mL of H2O, and a spoon of anhydrous MgSO4 were carefully added in turn. The mixture was filtered, and the filtrate was concentrated to give 1.6 g of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-ethanol as a jasmine solid with a yield of 80%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[N:6]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:8][C:9]=1[CH3:10].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>CCOCC.O>[CH3:10][C:9]1[O:8][C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:6][C:5]=1[CH2:4][CH2:3][OH:2] |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC(CC=1N=C(OC1C)C1=CC=CC=C1)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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